8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity . The exact mode of action would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, or cell cycle regulation pathways.
Pharmacokinetics
Quinoline derivatives are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted primarily through the kidneys . The exact ADME properties would depend on the specific structural features of the compound.
Result of Action
Quinoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These could include changes in enzyme activity, alterations in signal transduction, or effects on cell proliferation and survival.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives . Additionally, the compound’s stability could be affected by factors such as light, heat, and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 4-methylphenylhydrazine and ethyl acetoacetate can yield an intermediate, which upon further cyclization with phenylhydrazine and subsequent reactions, forms the desired pyrazoloquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to partially or fully hydrogenated products.
Scientific Research Applications
8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Quinoline derivatives: Such as 3-ethylquinoline and 4(3H)-quinazolinone derivatives.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness: 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
8-ethyl-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-11-14-23-21(15-18)25-22(16-26-23)24(19-12-9-17(2)10-13-19)27-28(25)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTPKROCGZYVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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